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Compound Identification and Preliminary Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: C18H32N203S
Cat. No.: S13104791

The chemical structure of C18H32N203S has been identified from a commercial compound library

(AMB30294933) [1].

¢ IUPAC Name: Not explicitly provided in the search results.

e SMILES: CS(=0) (=0) [CG@H] 1CCCC[C@H]INC(=0)N1CCCC1C1CCCCC1 1]

¢ InChlKey: GUWGACZDYMFHQP-PWZMFNOBSA-N [1]

e Molecular Weight: 356.523 g/mol [1]

¢ Molecular Formula: C18H32N203S [1]

e Stereochemistry: The SMILES notation indicates the compound has specific stereochemistry at two
chiral centers [1].

The following diagram illustrates the logical workflow for the NMR characterization process, from sample

preparation to final structure confirmation.
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Sample Preparation

Click to download full resolution via product page

A Framework for NMR Characterization

The search results emphasize the importance of standardized data for reproducibility [2] and highlight the
utility of chemical shift tables for interpretation [3]. The following table provides a general guide for the

expected proton environments in your compound, which contains sulfonyl, amide, and aliphatic ring groups

[1] [3].

Table 1: Expected Proton NMR Chemical Shifts for C18H32N203S

Expected Chemical

Proton Environment Shift Range (6, Notes

ppm)
Sulfonyl Methyl (-SO2- 25-3.0 The S=0 group is strongly deshielding. This is a
CH3) distinctive singlet.
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Expected Chemical

Proton Environment Shift Range (6, Notes

ppm)
Methine a to 3.5-45 Protons on carbons bonded to both N and S=0
Sulfonamide & Amide (deshielded by n-electrons). Complex multiplicity

due to chirality and coupling.

Methylene o to Amide 3.0-35 Methylene groups in -N-CH2- rings (influenced by
Nitrogen n-electrons).

Aliphatic 1.0-2.0 Protons in the middle of the carbon chains
Methylene/Methine in (cyclohexyl, cyclopentyl). Overlapping complex
Rings multiplet.

Amide Protons (-NH-) 55-85 Broad signals, exchangeable with D20.

Detailed Protocol for NMR Characterization

Here is a detailed step-by-step protocol to fully characterize the compound using NMR spectroscopy.

Sample Preparation

e Solvent Selection: Use a deuterated solvent such as Chloroform-d (CDCI3) or Dimethyl
sulfoxide-d6 (DMSO-d6), depending on the compound's solubility. DMSO-d6 may be preferable for
observing amide NH protons.

e Concentration: Prepare a sample with a concentration of 5-20 mg/mL in 0.6 mL of solvent.

¢ Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal chemical shift
reference (0.00 ppm), or use the solvent residual peak.

Data Acquisition

Acquire the following NMR spectra. The parameters are based on standard practices for small molecule

characterization.

¢ 1D Proton (*H) NMR
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o Purpose: Identify all proton environments, integration, and multiplicity.
o Parameters: Pulse Sequence: zg30; Spectral Width: 20 ppm; Number of Scans: 16; Relaxation
Delay (D1): 1 second.
e 2D Correlated Spectroscopy (COSY)
o Purpose: Identify proton-proton through-bond coupling networks (vicinal and geminal
couplings).
o Parameters: Pulse Sequence: cosygpqf; Spectral Width (F1 & F2): 14 ppm; Number of Scans:
4; Number of Increments: 512.
¢ 2D Heteronuclear Single Quantum Coherence (HSQC)
o Purpose: Correlate directly bonded *H and 3C nuclei (one-bond couplings). This identifies CH,
CH2, and CH3 groups. Use 13C DEPT-135 to distinguish CH2 (negative phase) from CH/CH3
(positive phase).
o Parameters: Pulse Sequence: hsqcetgpsisp2.2; Spectral Width (F2 - *H): 14 ppm; Spectral
Width (F1 - 13C): 220 ppm; Number of Scans: 4; Number of Increments: 256.
¢ 2D Heteronuclear Multiple Bond Correlation (HMBC)
o Purpose: Correlate *H to *3C nuclei over longer ranges (2-3 bonds). This is crucial for
connecting molecular fragments through quaternary carbons and carbonyl groups.
o Parameters: Pulse Sequence: hmbcgplpndgf; Spectral Width (F2 - *H): 14 ppm; Spectral Width
(F1 - 13C): 220 ppm; Number of Scans: 8; Number of Increments: 512.

Data Processing and Analysis

¢ Process all spectra by applying appropriate window functions for resolution enhancement or
sensitivity (e.g., Lorentz-Gauss transformation for *H, unshifted sine-bell for 2D data).

e Phase and baseline correct all spectra meticulously.

¢ Reference the *H spectrum to TMS (0.00 ppm) or the solvent peak. The 13C dimension should be
referenced indirectly.

¢ Assign all signals systematically, starting with the *H spectrum, then using HSQC to assign carbons,
and COSY/HMBC to connect the spin systems.

Structure Verification

e Compare with Predicted Spectra: Use the CAS SciFinder NMR database to access predicted
spectra for your proposed structure and compare them with your experimental data [4].

¢ Verify with Reference Data: If available, compare your spectra with a known reference spectrum of
the target compound from a database like CAS REGISTRY [4].

¢ Confirm Stereochemistry: The specific stereochemistry indicated by the SMILES notation [1] may
require techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm relative
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configuration.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Amb30294933 [ambinter.com]

2. The 100-protein NMR spectra dataset - PubMed Central - NIH [pmc.ncbi.nim.nih.gov]
3. spectrum NMR in easy way to remember table [egpat.com]

4. NMR Database for Faster Structural Data [cas.org]
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characterization-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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